molecular formula C9H13ClZn B14359818 Chlorozinc(1+) 3-cyclohexylpropadien-1-ide CAS No. 92490-15-8

Chlorozinc(1+) 3-cyclohexylpropadien-1-ide

Cat. No.: B14359818
CAS No.: 92490-15-8
M. Wt: 222.0 g/mol
InChI Key: VOZWPMPYLGZMMS-UHFFFAOYSA-M
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Description

Chlorozinc(1+) 3-cyclohexylpropadien-1-ide is an organozinc compound characterized by the presence of a zinc atom bonded to a chlorine atom and a 3-cyclohexylpropadien-1-ide group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Chlorozinc(1+) 3-cyclohexylpropadien-1-ide typically involves the reaction of zinc chloride with 3-cyclohexylpropadien-1-ide under controlled conditions. The reaction is usually carried out in an inert atmosphere to prevent oxidation and other side reactions. The specific reaction conditions, such as temperature, solvent, and reaction time, can vary depending on the desired yield and purity of the product.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch or continuous processes. The use of automated systems and advanced monitoring techniques ensures consistent quality and efficiency in the production process. The choice of raw materials, reaction conditions, and purification methods are optimized to achieve high yields and minimize waste.

Chemical Reactions Analysis

Types of Reactions

Chlorozinc(1+) 3-cyclohexylpropadien-1-ide can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form different oxidation states of zinc and organic by-products.

    Reduction: Reduction reactions can convert the compound into lower oxidation states or different organozinc species.

    Substitution: The chlorine atom in the compound can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

Common reagents used in the reactions of this compound include oxidizing agents (e.g., hydrogen peroxide), reducing agents (e.g., sodium borohydride), and nucleophiles (e.g., alkyl halides). The reactions are typically carried out under controlled temperature and pressure conditions to ensure the desired outcome.

Major Products

The major products formed from the reactions of this compound depend on the specific reaction conditions and reagents used. For example, oxidation reactions may produce zinc oxide and organic by-products, while substitution reactions can yield various organozinc compounds with different functional groups.

Scientific Research Applications

Chlorozinc(1+) 3-cyclohexylpropadien-1-ide has a wide range of applications in scientific research, including:

    Biology: In biological research, this compound can be used to study the interactions between zinc and biological molecules, as well as the role of zinc in enzymatic processes.

    Industry: In industrial applications, this compound can be used as a catalyst or intermediate in the production of various chemicals and materials.

Mechanism of Action

The mechanism of action of Chlorozinc(1+) 3-cyclohexylpropadien-1-ide involves its interaction with molecular targets and pathways in chemical and biological systems. The zinc atom in the compound can coordinate with various ligands, influencing the reactivity and stability of the compound. In biological systems, the compound can interact with enzymes and other proteins, affecting their function and activity.

Comparison with Similar Compounds

Similar Compounds

Similar compounds to Chlorozinc(1+) 3-cyclohexylpropadien-1-ide include other organozinc compounds, such as:

  • Chlorozinc(1+) propan-1-ide
  • Chlorozinc(1+) 3-(ethoxycarbonyl)propan-1-ide
  • Chlorozinc(1+) (3Z)-3-hexen-3-ide

Uniqueness

This compound is unique due to its specific structure and the presence of the 3-cyclohexylpropadien-1-ide group. This structural feature imparts distinct chemical properties and reactivity, making it valuable for specific applications in research and industry.

Properties

CAS No.

92490-15-8

Molecular Formula

C9H13ClZn

Molecular Weight

222.0 g/mol

InChI

InChI=1S/C9H13.ClH.Zn/c1-2-6-9-7-4-3-5-8-9;;/h1,6,9H,3-5,7-8H2;1H;/q-1;;+2/p-1

InChI Key

VOZWPMPYLGZMMS-UHFFFAOYSA-M

Canonical SMILES

[CH-]=C=CC1CCCCC1.Cl[Zn+]

Origin of Product

United States

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